molecular formula C18H24N2O2S B2600437 1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034481-74-6

1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No. B2600437
M. Wt: 332.46
InChI Key: JSFVVGPLQJHSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea, also known as DMPT, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMPT is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Molecular Docking and Anticonvulsant Activity

Urea derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant efficacy. These studies involve molecular docking to predict interactions with biological targets, providing insights into potential therapeutic applications (Thakur et al., 2017).

Structural Studies through Spectroscopy and X-ray Diffraction

The structure of substituted ureas has been investigated using solid-state NMR, vibrational spectroscopy, and X-ray diffraction, highlighting the importance of hydrogen bonding in determining the properties of these compounds (Kołodziejski et al., 1993).

Neuropeptide Receptor Antagonism

Research on trisubstituted phenyl urea derivatives has identified their role as neuropeptide Y5 receptor antagonists, indicating their potential for developing treatments for conditions related to this receptor (Fotsch et al., 2001).

Acetylcholinesterase Inhibition

Certain urea compounds have been synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize their structure for enhanced effectiveness, which is crucial for Alzheimer's disease treatment strategies (Vidaluc et al., 1995).

Cytotoxicity and DNA-Topoisomerase Inhibition

A series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas have been synthesized, showing significant antiproliferative action against various cancer cell lines and inhibitory activity against DNA topoisomerases, which are key targets in cancer therapy (Esteves-Souza et al., 2006).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-13-5-6-16(12-14(13)2)20-18(22)19-9-7-15(8-10-21)17-4-3-11-23-17/h3-6,11-12,15,21H,7-10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFVVGPLQJHSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC(CCO)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.